Cas no 22717-95-9 (3-Hydroxybenzocphenanthrene)

3-Hydroxybenzocphenanthrene 化学的及び物理的性質
名前と識別子
-
- Benzo[c]phenanthren-3-ol
- benzo[g]phenanthren-3-ol
- ZRX3YM7HCA
- UNII-ZRX3YM7HCA
- NSC-171265
- NS00076983
- starbld0025034
- 3-HYDROXYBENZO(C)PHENANTHRENE
- CHEBI:132445
- 3-benzo[c]phenanthrenol
- Q27225575
- 3-hydroxybenzo[c]-phenanthrene
- NSC171265
- Benzo(c)phenanthren-3-ol
- DTXSID10177252
- 3-hydroxybenzo[c]phenanthrene
- 22717-95-9
- NSC 171265
- 3-Hydroxybenzocphenanthrene
-
- インチ: InChI=1S/C18H12O/c19-15-9-10-17-14(11-15)8-7-13-6-5-12-3-1-2-4-16(12)18(13)17/h1-11,19H
- InChIKey: QFFZIWXRRBPSQE-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC2C3=C(C=CC=2C=1)C=CC1C=CC=CC3=1
計算された属性
- せいみつぶんしりょう: 244.08886
- どういたいしつりょう: 244.088815
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 0
- 複雑さ: 326
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 密度みつど: 1.284
- ふってん: 498.2°Cat760mmHg
- フラッシュポイント: 240.4°C
- 屈折率: 1.804
- PSA: 20.23
3-Hydroxybenzocphenanthrene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | H949728-100mg |
3-Hydroxybenzo[c]phenanthrene |
22717-95-9 | 100mg |
$3617.00 | 2023-05-18 | ||
TRC | H949728-25mg |
3-Hydroxybenzo[c]phenanthrene |
22717-95-9 | 25mg |
$ 1156.00 | 2023-09-07 | ||
TRC | H949728-50mg |
3-Hydroxybenzo[c]phenanthrene |
22717-95-9 | 50mg |
$1992.00 | 2023-05-18 | ||
A2B Chem LLC | AD57488-1mg |
Benzo[c]phenanthren-3-ol |
22717-95-9 | 1mg |
$200.00 | 2024-04-20 | ||
TRC | H949728-1mg |
3-Hydroxybenzo[c]phenanthrene |
22717-95-9 | 1mg |
$ 81.00 | 2023-09-07 | ||
A2B Chem LLC | AD57488-25mg |
Benzo[c]phenanthren-3-ol |
22717-95-9 | 25mg |
$1244.00 | 2024-04-20 | ||
TRC | H949728-10mg |
3-Hydroxybenzo[c]phenanthrene |
22717-95-9 | 10mg |
$ 561.00 | 2023-09-07 | ||
A2B Chem LLC | AD57488-10mg |
Benzo[c]phenanthren-3-ol |
22717-95-9 | 10mg |
$666.00 | 2024-04-20 |
3-Hydroxybenzocphenanthrene 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Fang Qian,Mary Baum,Qian Gu,Daniel E. Morse Lab Chip, 2009,9, 3076-3081
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
3-Hydroxybenzocphenanthreneに関する追加情報
3-Hydroxybenzocphenanthrene (CAS No. 22717-95-9): A Comprehensive Overview of Its Chemical Properties and Emerging Applications
3-Hydroxybenzocphenanthrene, identified by the chemical abstracts service number CAS No. 22717-95-9, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in the field of chemobiology and pharmaceutical research. This compound, characterized by its unique structural framework, exhibits a blend of aromatic and heteroaromatic properties that make it a promising candidate for various biological and synthetic applications. The presence of a hydroxyl group at the benzene ring enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structural motif of 3-hydroxybenzocphenanthrene consists of three fused benzene rings, with one hydroxyl substituent strategically positioned for functionalization. This arrangement imparts distinct electronic and steric properties, influencing its interaction with biological targets. The compound’s molecular formula, C20H14O, reflects its aromatic nature and the presence of an oxygen atom, which contributes to its versatility in chemical transformations.
In recent years, 3-hydroxybenzocphenanthrene has been extensively studied for its potential applications in drug discovery and material science. Its structural similarity to other PAHs suggests that it may exhibit similar biological activities, such as antioxidant and anti-inflammatory properties. However, the hydroxyl group introduces additional reactivity, allowing for further functionalization to tailor its biological profile.
One of the most compelling aspects of 3-hydroxybenzocphenanthrene is its role as a precursor in the synthesis of more complex organic molecules. Researchers have leveraged its reactive sites to develop novel derivatives with enhanced pharmacological properties. For instance, modifications at the hydroxyl group can lead to the formation of esters or ethers, which can be further explored for their therapeutic potential. These derivatives have shown promise in preclinical studies as candidates for treating various diseases, including neurodegenerative disorders and cancer.
The chemical reactivity of 3-hydroxybenzocphenanthrene also makes it an attractive scaffold for developing organic semiconductors and light-emitting materials. Its rigid aromatic structure and conjugated system contribute to its ability to absorb and emit light efficiently, making it suitable for applications in optoelectronics. Recent advancements in this field have demonstrated the use of 3-hydroxybenzocphenanthrene-based polymers in organic light-emitting diodes (OLEDs), where they exhibit excellent charge transport properties and high luminance.
From a synthetic chemistry perspective, 3-hydroxybenzocphenanthrene serves as a versatile building block for constructing more complex heterocyclic compounds. The hydroxyl group can undergo various reactions, including etherification, esterification, and oxidation, allowing chemists to tailor its structure for specific applications. These synthetic pathways have been instrumental in developing new materials with tailored properties, such as liquid crystals and high-performance polymers.
The pharmacological potential of 3-hydroxybenzocphenanthrene has been further explored through computational modeling and high-throughput screening techniques. These approaches have identified novel derivatives with enhanced binding affinity to biological targets, such as enzymes and receptors involved in disease pathways. Such findings underscore the importance of 3-hydroxybenzocphenanthrene as a scaffold for drug discovery efforts aimed at developing next-generation therapeutics.
In conclusion, 3-hydroxybenzocphenanthrene (CAS No. 22717-95-9) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for researchers working in pharmaceuticals, materials science, and organic chemistry. As our understanding of its properties continues to grow, so too will its potential contributions to advancing scientific knowledge and technological innovation.
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